Decarestrictine A

Vue d'ensemble

Description

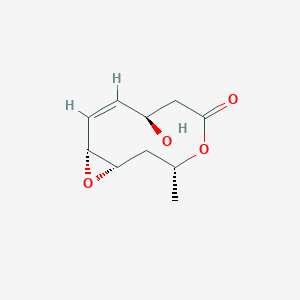

Decarestrictine A is a cholesterol biosynthesis inhibitor with a Decanolide structure produced by Penicillum sunplicissimum and Pen. corylophilufn . It is a novel 10-membered lactone .

Synthesis Analysis

The total synthesis of Decarestrictine A involves a common synthetic strategy. The key steps are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .Molecular Structure Analysis

The structures of Decarestrictine A were established by spectroscopic analysis and confirmed by X-ray analysis . The decarestrictines vary in the oxygenation pattern between C-3 and C-7 and show structural similarities to known lactones from other fungi .Chemical Reactions Analysis

The key steps in the chemical reactions of Decarestrictine A are ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .Physical And Chemical Properties Analysis

Decarestrictine A has a molecular formula of C10H14O4 . More detailed physical and chemical properties may be found in the Safety Data Sheets .Applications De Recherche Scientifique

Total Synthesis of Decarestrictine I

- Summary of Application : Decarestrictine I is synthesized via a ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .

- Methods of Application : The key steps in the synthesis include ring-closing metathesis of epoxy dienoic esters and Yamaguchi esterification .

- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I .

Stereoselective Total Synthesis of Decarestrictine J

- Summary of Application : Decarestrictine J has been synthesized from inexpensive and commercially available starting materials .

- Methods of Application : The synthesis utilizes Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation .

- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine J .

Total Synthesis of Decarestrictine I and Botryolide B

- Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B invoking a common synthetic strategy is reported .

- Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates to furnish the respective Z-macrocycles .

- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .

Total Synthesis of Decarestrictine I and Botryolide B via RCM Protocol

- Summary of Application : A convergent stereoselective total synthesis of decarestrictine I and botryolide B via RCM protocol is reported .

- Methods of Application : The key steps are: ring-closing metathesis of epoxy dienoic esters obtained through the Yamaguchi esterification of their respective intermediates .

- Results or Outcomes : The synthesis resulted in the successful creation of Decarestrictine I and Botryolide B .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

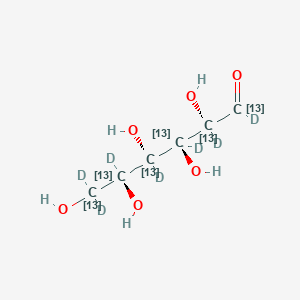

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWPVPJYCLLPQL-PHKLUEOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O2)C=CC(CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarestrictine A | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)